molecular formula C14H14FNO4 B5680149 5-{[(2-Fluoro-5-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

5-{[(2-Fluoro-5-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B5680149
M. Wt: 279.26 g/mol
InChI Key: LJHODHUYIQKWEW-UHFFFAOYSA-N
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Description

5-{[(2-Fluoro-5-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and a fluorinated aromatic amine group. The presence of the fluorine atom and the dioxane ring contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 5-{[(2-Fluoro-5-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves a multi-step process. One common method includes the reaction of 2-fluoro-5-methylphenylamine with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The choice of solvent and catalyst can also play a crucial role in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

5-{[(2-Fluoro-5-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the aromatic amine group, leading to the formation of corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl groups in the dioxane ring.

    Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{[(2-Fluoro-5-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through multi-step reactions. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

    Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. It may exhibit activity against specific biological targets, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-{[(2-Fluoro-5-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The fluorinated aromatic amine group can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The dioxane ring may also participate in binding interactions, stabilizing the compound within the active site of enzymes or receptors.

The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar compounds to 5-{[(2-Fluoro-5-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione include:

    5-(Furan-2-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: This compound features a furan ring instead of the fluorinated aromatic amine group.

    2-Fluoro-5-methylphenylamine: This is a simpler compound with only the fluorinated aromatic amine group.

    Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): This compound is widely used in organic synthesis for its reactivity and stability.

Properties

IUPAC Name

5-[(2-fluoro-5-methylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4/c1-8-4-5-10(15)11(6-8)16-7-9-12(17)19-14(2,3)20-13(9)18/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHODHUYIQKWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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